
5-methyl-1-phenyl-1H-imidazole-4-carboxylicacidhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-1-phenyl-1H-imidazole-4-carboxylic acid hydrochloride: is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a methyl group at the 5-position, a phenyl group at the 1-position, and a carboxylic acid group at the 4-position, with the hydrochloride salt form enhancing its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-1-phenyl-1H-imidazole-4-carboxylic acid hydrochloride can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale reactors where the starting materials are combined under controlled conditions. The reaction mixture is then subjected to purification processes such as recrystallization from ethanol to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions: 5-methyl-1-phenyl-1H-imidazole-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nitrating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Imidazole N-oxides.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: In chemistry, 5-methyl-1-phenyl-1H-imidazole-4-carboxylic acid hydrochloride is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The compound has shown potential in biological and medicinal research due to its ability to interact with biological targets. It is being investigated for its antimicrobial, antifungal, and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its derivatives are employed as intermediates in the synthesis of active pharmaceutical ingredients and crop protection agents .
Mechanism of Action
The mechanism of action of 5-methyl-1-phenyl-1H-imidazole-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, enzymes, and receptors, modulating their activity. For example, it can inhibit cytochrome P450 enzymes by binding to the heme iron atom, affecting the metabolism of various substrates .
Comparison with Similar Compounds
- 1-methyl-4-phenyl-1H-imidazole-5-carboxylic acid
- 4-phenyl-1H-imidazole-5-carboxylic acid
Comparison: Compared to these similar compounds, 5-methyl-1-phenyl-1H-imidazole-4-carboxylic acid hydrochloride is unique due to the presence of the methyl group at the 5-position and the hydrochloride salt form. These structural differences can influence its solubility, reactivity, and biological activity, making it a distinct and valuable compound in various applications .
Properties
Molecular Formula |
C11H11ClN2O2 |
|---|---|
Molecular Weight |
238.67 g/mol |
IUPAC Name |
5-methyl-1-phenylimidazole-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H10N2O2.ClH/c1-8-10(11(14)15)12-7-13(8)9-5-3-2-4-6-9;/h2-7H,1H3,(H,14,15);1H |
InChI Key |
UZFATRCJUJNVHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CN1C2=CC=CC=C2)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


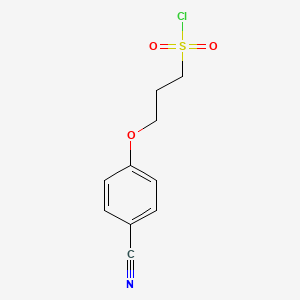

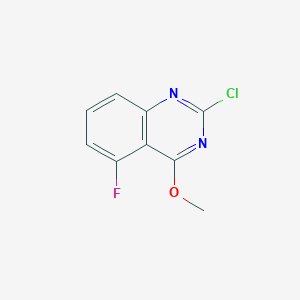
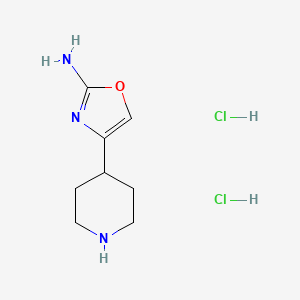


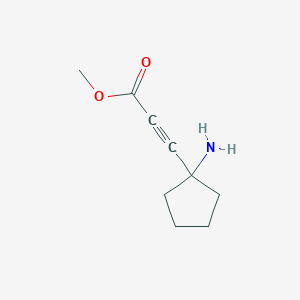

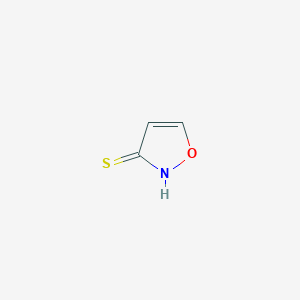

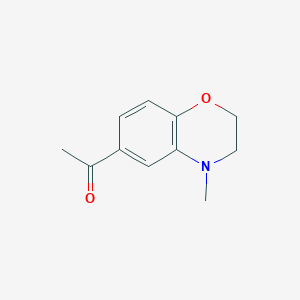
![1-[4-(Trifluoromethoxy)phenyl]piperidin-4-amine dihydrochloride](/img/structure/B13559415.png)
![tert-butyl N-[(5-methanesulfonylpyrimidin-2-yl)methyl]carbamate](/img/structure/B13559424.png)
![6,6,8,8-Tetramethyl-7-oxa-1-azaspiro[3.5]nonan-2-one](/img/structure/B13559425.png)
